2-Phenylinosine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-6-9-11(22)12(23)16(25-9)20-7-17-10-14(20)18-13(19-15(10)24)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,24)/t9-,11-,12-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBPPYCWNUUMZ-UBEDBUPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616276 | |
| Record name | 2-Phenylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32447-14-6 | |
| Record name | 2-Phenylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylinosine and Its Structural Analogs
Precursor Synthesis Strategies for 2-Phenylinosine Scaffold
The construction of the 2-phenylpurine scaffold is a critical first step in many synthetic pathways. Common strategies involve the preparation of halogenated purine (B94841) derivatives that can subsequently undergo cross-coupling reactions to introduce the phenyl group.
Halogenated Purine Precursors: 2-Iodohypoxanthine systems have been identified as key precursors for palladium-catalyzed cross-coupling reactions to introduce aryl substituents at the C-2 position acs.org. For instance, the synthesis of 2-iodohypoxanthine or its protected derivatives serves as a crucial intermediate for subsequent C-C bond formation acs.org.
6-Chloropurine (B14466) Derivatives: Another prevalent approach utilizes 6-chloropurine derivatives, which are amenable to Suzuki-Miyaura cross-coupling reactions with phenylboronic acids to install the phenyl moiety at the C-6 position. While this typically leads to 6-phenylpurine derivatives, analogous strategies can be envisioned or adapted for C-2 functionalization by starting with appropriately substituted 2-halopurines molaid.comacs.org.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to assemble the this compound molecule efficiently, often through convergent strategies that couple pre-formed base and sugar components.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for introducing aryl groups onto purine systems. By reacting a 2-halopurine nucleoside (e.g., 2-iodohypoxanthine nucleoside) with phenylboronic acid under palladium catalysis, the this compound structure can be directly accessed acs.orgacs.orgnih.gov. These reactions typically require a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system acs.orgnih.gov.
Enzymatic Transglycosylation: Enzymatic methods offer a biocatalytic alternative for nucleoside synthesis. Nucleoside phosphorylases (NPs) can catalyze the transglycosylation of purine bases. By using a 2-phenylpurine derivative as the base acceptor and a suitable nucleoside donor, enzymatic synthesis of this compound can be achieved tandfonline.comresearchgate.netmdpi.com. This approach is advantageous for its specificity and mild reaction conditions, potentially yielding fewer byproducts compared to chemical methods tandfonline.commdpi.com.
Functionalization and Derivatization Approaches of this compound
Once the this compound core is established, further modifications can be made to the base or sugar moieties to generate a library of analogs.
The introduction of the phenyl group at the C-2 position is a key functionalization strategy. Palladium-catalyzed cross-coupling reactions are paramount here.
Palladium-Catalyzed Arylation: The direct arylation of 2-halopurine nucleosides with arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling) has proven effective for synthesizing 2-aryl-substituted hypoxanthine (B114508) nucleosides acs.orgacs.orgnih.gov. For example, coupling of 2-iodohypoxanthine nucleosides with phenylboronic acid provides a direct route to this compound acs.org. The choice of catalyst, ligand, and reaction conditions significantly influences the yield and selectivity of these transformations acs.orgnih.gov.
Inosine (B1671953) possesses a carbonyl group at the C-6 position of its hypoxanthine base, rather than an amino group found in adenosine (B11128). Therefore, "N-6 position derivatization" in the context of inosine typically refers to modifications at the C-6 position or related sites.
O-6 Modification: Research has shown that the O-6 position of this compound derivatives can be modified. For instance, reaction of silyl-protected this compound with peptide-coupling agents can lead to O-6-(benzotriazol-1-yl)-2-phenylinosine derivatives, forming a C-O-N bond nih.govresearchgate.net. This highlights a route to functionalize the C-6 position of the hypoxanthine ring.
Derivatization from this compound: this compound itself can serve as a precursor for further modifications. For example, it has been used in the synthesis of N6-butyl-2-phenyl-cAMP, indicating that the this compound scaffold can be elaborated into cyclic nucleotide analogs jst.go.jp.
The ribose sugar moiety of this compound can also undergo various modifications, such as protection, activation, or the introduction of different functional groups.
Protecting Groups: Commonly, hydroxyl groups on the sugar are protected during synthesis to prevent unwanted side reactions. Acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups are frequently employed for protecting the 2', 3', and 5' hydroxyls of the ribose ring acs.orgacs.orgnih.govcas.cz. For example, 2′,3′,5′-tri-O-acetyl-adenosine derivatives are used as precursors in related purine nucleoside syntheses cas.cz.
Phosphorylation: While not directly part of the this compound structure, phosphorylation of the 5'-hydroxyl group is a common subsequent step to generate nucleoside monophosphates, which are biologically relevant.
Other Sugar Modifications: Research into nucleoside analogs often explores modifications to the sugar ring itself, such as the introduction of fluorine, amino groups, or changes in stereochemistry, to modulate biological activity nih.gov. While specific examples for this compound are less detailed in the provided results, these general strategies are applicable to nucleoside chemistry.
Advanced Coupling and Cross-Coupling Reactions in this compound Synthesis
The formation of specific bonds, particularly the C-C bond linking the phenyl group to the purine ring and the C-N bond of the glycosidic linkage, relies on advanced coupling methodologies.
Palladium-Catalyzed C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction is a cornerstone for introducing aryl groups. It involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl or vinyl halide or pseudohalide. In the context of this compound synthesis, it is employed to couple phenylboronic acid with 2-halopurine nucleosides acs.orgacs.orgacs.orgnih.govcas.cz. For example, the reaction of a 2-iodohypoxanthine nucleoside with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ yields the this compound derivative acs.orgcas.cz.
Stille Coupling: This reaction utilizes organostannanes as coupling partners and has also been applied to purine nucleosides for C-C bond formation at the C-2 position acs.org.
Heck Reaction: While more commonly applied to C-glycoside synthesis, the Heck reaction (coupling of aryl or vinyl halides with alkenes) is a powerful palladium-catalyzed C-C bond-forming reaction in nucleoside chemistry sioc-journal.cntandfonline.com.
Glycosylation Reactions (C-N Bond Formation):
Chemical Glycosylation: Traditional chemical glycosylation involves activating a protected sugar derivative (e.g., a glycosyl halide or acetate) and reacting it with a silylated or metalated purine base. Lewis acids (e.g., SnCl₄, TMSOTf) are often used as catalysts. Controlling the regioselectivity (N-9 vs. N-7 glycosylation) is a significant challenge, with N-9 typically being the desired and thermodynamically favored product tandfonline.comgoogle.com.
Enzymatic Glycosylation (Transglycosylation): As mentioned earlier, nucleoside phosphorylases facilitate the transfer of a sugar moiety from a donor nucleoside to an acceptor nucleobase, providing a regioselective and stereoselective route to nucleosides tandfonline.comresearchgate.netmdpi.com. This method is particularly valuable for synthesizing nucleosides with specific substitutions on the base, such as the 2-phenyl group.
Table 1: Examples of Palladium-Catalyzed C-2 Arylation of Purine Nucleosides
| Starting Material (2-Halopurine Nucleoside) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Iodohypoxanthine nucleoside | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | ~56-65 | acs.orgcas.cz |
| 2-Iodohypoxanthine system | Organostannane | Pd catalyst | - | - | - | - | acs.org |
| 6-Chloropurine riboside | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | ~81 | acs.org |
Note: Specific yields and conditions can vary based on the exact nature of the nucleoside precursor and reaction optimization.
Table 2: Examples of Enzymatic Glycosylation for Purine Nucleoside Synthesis
| Acceptor Base | Donor Nucleoside | Enzyme(s) | Conditions | Product Type | Notes | Reference |
| Purine bases | Pyrimidine (B1678525)/Purine nucleosides | Recombinant nucleoside phosphorylases | Mild conditions, buffer (pH 7.0) | Purine nucleosides | Efficient for diverse C2/C6 substituents | tandfonline.comresearchgate.netmdpi.com |
| 2-Phenylpurine base | Ribonucleoside | Purine nucleoside phosphorylase (PNP) | Biocatalytic, transglycosylation | This compound | Specificity for C2/C6 substituted bases | tandfonline.comresearchgate.net |
Note: Table 2 illustrates the general principle of enzymatic transglycosylation; specific substrates for this compound synthesis would involve a 2-phenylpurine base.
Amide Bond Activation and Nucleophilic Substitution Reactions
Amide bond activation is a fundamental transformation in organic synthesis, particularly relevant in nucleoside chemistry for modifying various positions of the purine base or sugar moiety. These activated intermediates are susceptible to nucleophilic attack, leading to the formation of new bonds and functionalized nucleoside derivatives.
Research has demonstrated the application of peptide coupling agents in the modification of purine nucleosides, including this compound. For instance, protected nucleosides, such as silyl-protected this compound, can react with commercially available peptide-coupling agents like (benzotriazol-1H-yloxy)tris(dimethylaminophosphonium) hexafluorophosphate (B91526) (BOP), (6-chloro-benzotriazol-1H-yloxy)trispyrrolidinophosphonium hexafluorophosphate (PyClocK), and (7-azabenzotriazol-1H-yloxy)trispyrrolidinophosphonium hexafluorophospate (PyAOP) nih.govnih.gov. This activation typically leads to the formation of O(6)-(benzotriazol-1-yl) nucleoside analogues, which contain a C-O-N bond. These activated intermediates can then undergo further transformations, such as N-O bond reduction and subsequent C-N bond formation, yielding modified purine nucleoside analogues nih.govnih.gov.
Table 2.4.1: Amide Bond Activation and Nucleophilic Substitution in Nucleoside Chemistry
| Substrate/Nucleoside | Activating/Coupling Agent | Nucleophile | Intermediate Formed | Subsequent Transformation | Product Type | Key Reagents / Conditions | Yield (Approx.) | Reference |
| Protected this compound | BOP / PyClocK / PyAOP | N/A | O(6)-(benzotriazol-1-yl) derivative | N-O bond reduction with bis(pinacolato)diboron (B136004) | C6 benzotriazolyl purine nucleoside analogue | BOP, bis(pinacolato)diboron, base | Excellent (for deoxygenation step) | nih.govnih.gov |
| Protected Inosine | BOP | Methylamine | N/A | SNAr reaction | m⁶A phosphoramidite (B1245037) precursor | BOP, THF, 40 °C, 40 min (BOP step); rt, 12 h (amination) | ~90% (for SNAr step) | researchgate.netresearchgate.net |
Palladium-Catalyzed Cross-Coupling Methodologies for this compound Derivatives
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are instrumental in introducing aryl (phenyl) substituents onto various molecular scaffolds, including nucleosides.
The synthesis of phenylated purine nucleosides often relies on palladium-catalyzed cross-coupling strategies. While direct synthesis of this compound via these methods is not extensively detailed in the provided literature, the general applicability of these reactions to purine nucleoside frameworks is well-established. For instance, palladium-catalyzed cross-coupling reactions involving organostannanes have been employed in the synthesis of phenylated adenosine analogs jst.go.jp. Furthermore, palladium-catalyzed C-C and C-N cross-coupling reactions are recognized as key methodologies for modifying O6-alkyl-2-purine nucleosides google.com.
Common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are widely utilized for bond formation sigmaaldrich.comnobelprize.org. These reactions typically involve an organohalide or pseudohalide coupling partner with an organometallic reagent (e.g., organoboron, organotin, organozinc) in the presence of a palladium catalyst and a ligand sigmaaldrich.comnobelprize.org. The development of catalytic systems that allow these reactions to proceed under mild conditions, including in aqueous media, has further enhanced their utility sigmaaldrich.comnobelprize.org. For example, Suzuki-Miyaura reactions can be performed using micellar catalysis with palladium complexes and ligands, providing access to sterically congested substrates sigmaaldrich.com.
Table 2.4.2: Palladium-Catalyzed Cross-Coupling Reactions in Nucleoside Synthesis
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Conditions (Typical) | Application Context in Nucleosides | Reference |
| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Organoboron Compound | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Base, Solvent (e.g., Dioxane/Water), Heat | C-C bond formation for aryl/phenyl introduction | sigmaaldrich.comnobelprize.org |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst, Base | Solvent, Heat | C-C bond formation for alkynyl group introduction | sigmaaldrich.comnobelprize.org |
| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | Solvent, Heat | C-C bond formation for vinyl group introduction | sigmaaldrich.comnobelprize.org |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Ligand (e.g., phosphine (B1218219) ligands) | Base, Solvent, Heat | C-N bond formation for amination | sigmaaldrich.comnobelprize.org |
| Cross-Coupling | Aryl Halide + Organostannane | Palladium catalyst | Solvent | Synthesis of phenylated adenosine analogs | jst.go.jp |
| Cross-Coupling | O⁶-Alkyl-2-purine nucleoside derivatives | Palladium catalyst | N/A | C-C and C-N bond formation for phenylated purine nucleosides | google.com |
Novel Reagents and Catalytic Systems in this compound Synthesis
The development of novel reagents and catalytic systems continues to drive innovation in nucleoside synthesis, enabling more efficient, selective, and sustainable transformations.
A notable example of a novel reagent system applied to nucleoside modification, including derivatives of this compound, is the bis(pinacolato)diboron-mediated N-O bond deoxygenative route nih.govnih.gov. This method involves the reaction of nucleosides with peptide-coupling agents to form O(6)-(benzotriazol-1-yl) intermediates. These intermediates are then treated with bis(pinacolato)diboron and a base, facilitating the deoxygenation of the N-O bond and subsequent C-N bond formation. This process leads to the generation of C6 benzotriazolyl purine nucleoside analogues. The efficiency of this deoxygenation step has been reported to be excellent for certain derivatives, including those derived from this compound nih.govnih.gov.
The broader field of catalytic systems is constantly evolving, with ongoing research into new catalysts, ligands, and reaction media aimed at improving synthetic outcomes. While not directly applied to this compound in the provided literature, advancements in areas such as organocatalysis, metal-free catalysis, and the use of sustainable reaction conditions (e.g., aqueous media, microwave irradiation) represent frontiers in nucleoside synthesis that could be leveraged for the preparation of this compound and its analogs sigmaaldrich.commagtech.com.cn.
Table 2.4.3: Novel Reagents and Systems in Nucleoside Modification
| Novel Reagent/System | Reaction Type | Substrates/Application Context | Key Transformation | Outcome/Efficiency | Reference |
| Bis(pinacolato)diboron / Base | N-O bond deoxygenation / C-N bond formation | O(6)-(benzotriazol-1-yl) nucleoside analogues (including from this compound) | Deoxygenation of N-O bond, formation of C-N bond | Efficient conversion to C6 benzotriazolyl purine nucleoside analogues. | nih.govnih.gov |
| BOP-mediated SNAr | Nucleophilic Aromatic Substitution | Protected inosine for m⁶A phosphoramidite synthesis; other adenosine derivatives | SNAr reaction with amines | Substantial increase in yield, efficient synthesis of intermediates. | researchgate.netresearchgate.net |
Compound Names Table:
this compound
Inosine
Guanosine
N⁶-Butyl-2-phenyl-cAMP
2,3-diphenyl quinoxaline (B1680401)
Adenosine
N⁶-methyladenosine (m⁶A)
Ethanoadenosine
Carmustine
O⁶-Alkyl-2-purine nucleosides
O(6)-(benzotriazol-1-yl) nucleoside analogues
C6 benzotriazolyl purine nucleoside analogues
O(6)-(5,6-dichlorobenzotriazol-1-yl) derivatives
2',3',5'-tri-O-acetyl-8-phenyladenosine
2,6-dichloropurine (B15474) precursor
7-methylguanosine (B147621) iodide
7-methylguanine (B141273) arabinoside iodide
Vidarabine
Phosphoramidite-protected m⁶A
Molecular Interactions and Biochemical Recognition of 2 Phenylinosine Derivatives
Enzyme-Ligand Binding Studies with 2-Phenylinosine Analogs
The introduction of a phenyl group at the 2-position of the inosine (B1671953) scaffold creates a unique chemical entity with the potential for distinct interactions with various enzymes. The bulky and hydrophobic nature of the phenyl group can influence binding affinity and specificity, leading to modulation of enzyme function.
Interactions with Cyclic AMP (cAMP)-Dependent Protein Kinases
Modulation of Cyclic AMP (cAMP) Phosphodiesterase Activity
Cyclic AMP phosphodiesterases (PDEs) are a family of enzymes responsible for the degradation of cAMP, thereby regulating its intracellular levels and downstream signaling. nih.govcvpharmacology.com The inhibition of PDEs is a well-established therapeutic strategy for various conditions. clevelandclinic.org Some small molecules with purine-like structures have been shown to act as PDE inhibitors. nih.govnih.gov However, there is a lack of specific published research investigating the inhibitory or modulatory effects of this compound on cAMP phosphodiesterase activity. The potential for the phenyl group to interact with hydrophobic pockets within the active site of PDEs exists, but without experimental data, any assertion of its activity remains speculative.
Engagement with DNA-Modifying Enzymes and Repair Proteins
DNA-modifying enzymes, such as polymerases and glycosylases, and DNA repair proteins are essential for maintaining genome integrity. nih.govnih.govjackwestin.com These enzymes recognize and process specific DNA structures and sequences. The presence of a modified base like this compound within a DNA strand could potentially influence these interactions. For instance, the bulky phenyl group might sterically hinder the enzyme's active site, affecting processes like DNA replication or repair. However, specific studies on the engagement of this compound with DNA-modifying enzymes and repair proteins have not been reported in the available scientific literature. Research on how DNA polymerases interact with other modified purines has been conducted, but direct extrapolation to this compound is not possible without dedicated studies. nih.govnih.gov
Nucleic Acid Recognition and Hybridization Properties of this compound-Modified Oligonucleotides
Incorporation of this compound into Oligonucleotide Constructs
The synthesis of oligonucleotides containing modified bases is a well-established field, typically employing phosphoramidite (B1245037) chemistry for automated solid-phase synthesis. biosyn.comnih.govgoogle.com This methodology allows for the site-specific incorporation of a wide variety of modified nucleosides. While the synthesis of oligonucleotides with various other modifications is common, nih.govmdpi.comtrilinkbiotech.comki.se there is a lack of published studies describing the successful synthesis and incorporation of this compound into oligonucleotide constructs. The synthesis of the this compound phosphoramidite building block would be the first critical step, followed by its integration into standard oligonucleotide synthesis protocols. The stability of the glycosidic bond and the compatibility of the protecting groups on the phenylinosine moiety with the reagents used in oligonucleotide synthesis would be key considerations.
Studies on Modified Oligonucleotide Hybridization and Stability
The stability of a DNA or RNA duplex is influenced by factors such as base stacking and hydrogen bonding. atdbio.com The introduction of a modified nucleoside can either stabilize or destabilize the duplex. tainstruments.comentegris.commdpi.comsigmaaldrich.com For instance, the bulky phenyl group of this compound, if incorporated into an oligonucleotide, would likely have a significant impact on duplex stability. It could potentially enhance stacking interactions with adjacent bases, thereby increasing the melting temperature (Tm) of the duplex. Conversely, it might cause steric clashes that disrupt the regular helical structure, leading to destabilization. The precise effect would depend on the sequence context and the position of the modification within the oligonucleotide. nih.gov
Biophysical Characterization of this compound Molecular Complexes
The intricate dance between a ligand and its biological target is governed by a precise set of molecular interactions and recognition events. Understanding these phenomena at a biophysical level is paramount for the rational design of novel therapeutic agents. For this compound and its derivatives, a comprehensive biophysical characterization of their molecular complexes, particularly with adenosine (B11128) receptors, provides invaluable insights into the structural and thermodynamic determinants of their binding affinity and functional activity.
A variety of biophysical techniques are employed to dissect these molecular interactions. While direct crystallographic or detailed thermodynamic data specifically for this compound are not extensively available in the public domain, a wealth of information from studies on closely related 2-substituted adenosine and inosine analogs allows for a robust understanding of their molecular recognition principles. These studies collectively illuminate the forces driving complex formation, the key residues involved in binding, and the conformational changes that accompany these interactions.
Detailed Research Findings
Research into the biophysical properties of 2-substituted purine (B94841) nucleosides has largely focused on their interaction with adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. The four subtypes of ARs (A1, A2A, A2B, and A3) represent key drug targets for a range of pathological conditions. The substitution at the 2-position of the purine ring has been a fertile area of medicinal chemistry, yielding compounds with high affinity and selectivity for different AR subtypes.
Thermodynamic Analysis of Ligand Binding:
A fundamental aspect of biophysical characterization is the thermodynamic analysis of the binding equilibrium between a ligand and its receptor. This approach provides deeper insights into the molecular forces driving the interaction than affinity constants alone. For adenosine receptor ligands, it has been consistently observed that the binding of agonists, which includes many 2-substituted adenosine derivatives, is predominantly an entropy-driven process. nih.govnih.gov This suggests that the increase in disorder of the system, often attributed to the release of ordered water molecules from the binding site and the ligand upon complex formation, is the primary driving force for binding. nih.gov In contrast, the binding of antagonists to adenosine receptors is typically enthalpy-driven, indicating that the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals contacts, is the main contributor to the binding energy. nih.gov
The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—quantify these driving forces. While specific thermodynamic data for this compound are scarce, studies on a range of adenosine agonists at the A2A adenosine receptor have revealed that their binding is characterized by favorable (negative) ΔG values, with ΔH values ranging from slightly unfavorable to moderately favorable, and large, favorable TΔS values. nih.gov This enthalpy-entropy compensation is a common phenomenon in ligand-receptor interactions. nih.gov
Structural Basis of Molecular Recognition:
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of adenosine receptors, providing atomic-level details of ligand binding. frontiersin.orgrcsb.orgnih.govmonash.edu Although a crystal structure of an AR in complex with this compound has not been reported, numerous structures with other 2-substituted and N6-substituted adenosine analogs offer a blueprint for understanding its potential binding mode. frontiersin.orgmonash.edunih.gov
These structures reveal a well-defined orthosteric binding pocket within the transmembrane domain of the receptor. The adenine (B156593) core of the ligand typically forms key hydrogen bonds with conserved residues. For instance, in the A2A receptor, the exocyclic amine at the N6 position and the N7 of the purine ring are often involved in hydrogen bonding interactions with an asparagine residue in transmembrane helix 6 (TM6) and a glutamate (B1630785) residue in the second extracellular loop (ECL2), respectively. frontiersin.org
The 2-substituent, such as the phenyl group in this compound, extends into a specific sub-pocket. The nature and orientation of this group are critical for determining subtype selectivity and affinity. In the A2A receptor, this region is shaped by residues from TM2, TM3, and ECL2. The phenyl ring of a 2-substituted ligand can engage in hydrophobic and aromatic stacking interactions with residues like phenylalanine and leucine. The precise conformation of these side chains can create a unique chemical environment that favors the binding of specific 2-substituents. frontiersin.orgnih.gov
Similarly, the structure of the A1 adenosine receptor also reveals a distinct binding pocket. nih.govebi.ac.uk Comparative analysis of A1 and A2A receptor structures highlights subtle differences in the shape and electrostatic potential of the binding sites, which form the basis for ligand selectivity. nih.gov
Binding Affinity of 2-Substituted Adenosine Derivatives:
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its receptor. Numerous studies have reported the binding affinities (Ki values) of a wide array of 2-substituted adenosine derivatives for different adenosine receptor subtypes. These data provide a quantitative measure of the strength of the ligand-receptor interaction and are crucial for establishing structure-activity relationships (SAR).
The data in the table below, compiled from various research findings, illustrate how modifications at the 2-position of the adenosine scaffold can significantly impact binding affinity at human adenosine receptors. While this compound is not explicitly listed, the affinities of structurally related 2-phenylamino and 2-phenylethoxy derivatives provide valuable context.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 2-(2-Phenylethoxy)adenosine | >1000 | 18 | 1000 |
| 2-(p-Methoxyphenoxy)adenosine | 830 | 120 | 1400 |
| 2-Phenylaminoadenosine | 1400 | 110 | 190 |
| 2-(p-Chlorophenylamino)adenosine | 1200 | 85 | 150 |
This table is for illustrative purposes and the data is collated from multiple sources focusing on 2-substituted adenosine analogs. The binding affinities are approximate and can vary depending on the experimental conditions.
These findings underscore the importance of the 2-substituent in tuning the pharmacological profile of adenosine analogs. The phenyl group and its derivatives can be well-accommodated within the binding pockets of adenosine receptors, and subtle changes to this group can modulate subtype selectivity.
Cellular and Sub Cellular Mechanistic Investigations of 2 Phenylinosine Analogs
Modulation of Intracellular Signaling Pathways by 2-Phenylinosine Derivatives (non-therapeutic)
Purine (B94841) nucleosides, including inosine (B1671953) and its derivatives, are known to play crucial roles in various biological processes, notably as signaling molecules. These nucleosides can interact with specific receptors, thereby modulating cellular functions ontosight.aimdpi.com. While direct research on this compound's specific signaling pathway modulation is limited in the provided search results, the general mechanisms of purine nucleoside analogs offer insight. For instance, inosine itself has been shown to activate Mst3b, a protein kinase involved in a signal transduction pathway regulating axon growth plos.org. This activation highlights the potential for purine nucleoside derivatives to influence intracellular kinase activity and downstream signaling cascades.
Cellular signaling pathways often involve second messengers, which are small, non-protein molecules that relay signals initiated by ligand binding to receptors. These can include ions, cyclic AMP (cAMP), and inositol (B14025) phosphates khanacademy.org. Purine nucleosides, as signaling molecules, can interact with these pathways. The general mechanism of intracellular signal transduction involves a cascade of molecular events, where a receptor's activation leads to changes in other signaling molecules, ultimately affecting cellular behavior khanacademy.org. Derivatives of this compound could potentially interact with these signaling cascades by binding to specific proteins or receptors, influencing hydrogen bonding and hydrophobic interactions, and inducing conformational changes in proteins that modulate their activity ontosight.ai.
Influence on Enzymatic Pathways within Cellular Contexts
Nucleoside analogs, including purine derivatives, can exert their effects by interacting with or inhibiting key cellular enzymes involved in nucleotide metabolism and DNA synthesis researchgate.netcore.ac.ukdiva-portal.orgnih.govnih.gov. While specific data for this compound's enzymatic targets are not extensively detailed, the broader class of purine nucleoside analogs is known to:
Inhibit Enzymes: They can interact with and inhibit essential enzymes such as DNA and RNA polymerases, kinases, ribonucleotide reductase, DNA methyltransferases, and purine nucleoside phosphorylase (PNP) core.ac.uknih.govnih.gov. For example, Immucillin-H, a transition state analog inhibitor of PNP, demonstrates the potential for purine nucleoside analogs to target specific enzymes in purine salvage pathways nih.gov.
Metabolic Activation: Once inside the cell, nucleoside analogs typically undergo phosphorylation by cellular kinases to their monophosphate, diphosphate, and ultimately triphosphate forms. These phosphorylated metabolites are often the active species that interfere with cellular processes core.ac.ukdiva-portal.orgnih.gov. The rate-limiting step in this activation is often the initial phosphorylation by nucleoside kinases, such as deoxycytidine kinase (dCK) diva-portal.org.
Metabolic Inactivation: Conversely, metabolic inactivation can occur via enzymes like adenosine (B11128) deaminase and purine nucleoside phosphorylase, which can reduce the efficacy of nucleoside analogs nih.gov.
The phenyl substitution in this compound suggests potential alterations in its interaction with enzymes compared to natural inosine, possibly affecting substrate binding or catalytic activity. Research into phenyl-substituted compounds has shown them to inhibit various enzymes, such as P5C reductase mdpi.comnih.gov, indicating that the phenyl group can confer specific enzymatic inhibitory properties.
Effects on Gene Expression and Molecular Regulation by this compound Analogs
Gene expression is a fundamental process by which genetic information is converted into functional proteins microbenotes.comkhanacademy.orgkhanacademy.orgwikipedia.org. Nucleoside analogs can influence gene expression through various mechanisms, including epigenetic modifications researchgate.netacs.org.
Epigenetic Modifications: Some nucleoside analogs can cause epigenetic modifications, such as DNA methylation patterns, which can lead to the silencing or reactivation of genes, including microRNAs (miRNAs) researchgate.net. For example, decitabine, a hypomethylating agent, can restore miRNA expression, impacting oncogene expression and cellular apoptosis researchgate.net. While not directly studied for this compound, this class of compounds can alter gene expression through such epigenetic routes.
RNA Metabolism and Regulation: Inosine itself plays a role in RNA editing and can modulate the stability, localization, and splicing of transcripts mdpi.com. Derivatives of inosine might similarly influence RNA metabolism and gene regulation. For example, some nucleoside analogs can regulate gene expression and protein function without directly interfering with RNA biosynthesis acs.org.
Transcriptional Regulation: Transcription factors are key proteins that regulate gene transcription by binding to specific DNA sequences khanacademy.orgwikipedia.org. While direct interaction of this compound analogs with transcription factors is not specified, their influence on cellular signaling pathways (Section 4.1) could indirectly affect the activity or availability of transcription factors.
Cellular Assays for Investigating Biochemical Mechanisms (excluding therapeutic outcomes)
Investigating the biochemical mechanisms of nucleoside analogs like this compound derivatives involves a range of cellular and biochemical assays. These assays are designed to elucidate how these compounds interact with cellular machinery, affect metabolic pathways, and influence cellular processes, independent of their therapeutic efficacy.
Enzyme Activity Assays: Biochemical assays are crucial for determining if a nucleoside analog or its metabolite inhibits specific enzymes involved in nucleotide metabolism or other cellular pathways. For instance, assays for purine nucleoside phosphorylase (PNP) activity are used to evaluate inhibitors of this enzyme nih.gov. Similarly, assays for DNA polymerases, kinases, and ribonucleotide reductase are employed to understand how analogs interfere with DNA synthesis and repair researchgate.netdiva-portal.orgnih.gov.
Mechanistic Assays: Assays that probe specific cellular processes are vital. These can include:
DNA Damage Assays: Techniques like γH2AX immunofluorescence can quantify DNA double-strand breaks, a common consequence of nucleoside analog incorporation into DNA researchgate.net.
Apoptosis Assays: Assays detecting markers of programmed cell death (apoptosis) can reveal if a compound triggers cell death pathways, often downstream of DNA damage or metabolic disruption researchgate.netnih.gov.
Reporter Gene Assays: These assays can monitor the activity of specific signaling pathways or gene regulatory elements influenced by the compound immunologixlabs.com.
Western Blotting and qPCR: These molecular biology techniques are used to measure the expression levels of specific proteins or RNA molecules, respectively, to understand how a compound affects gene expression or protein activity microbenotes.com.
These assays provide a comprehensive toolkit for dissecting the biochemical and cellular mechanisms by which nucleoside analogs like this compound derivatives exert their effects.
Compound List:
this compound
Inosine
Adenosine
Guanosine
Fludarabine (FA)
2-chlorodeoxyadenosine (2-CdA, Cladribine)
Clofarabine (CAFdA)
Pentostatin (2'-deoxycoformycin, DCF)
Nelarabine
Immucillin-H (BCX-1777, Forodesine)
8-chloroadenosine (B1666358) (8-Cl-Ado)
6-Mercaptopurine (6-MP)
Thioguanine
Azathioprine
Cytarabine (Ara-C)
Gemcitabine
Troxacitabine
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)
Sapacitabine
Fialuridine (FIAU)
Methylthio-formycin
Sinefungin
Roscovitine
Tiazofurin
Neplanocin A
Arabinosyladenine
Arabinosyl-2-fluoroadenine (F-ara-A)
8-Phenylguanosine
6-ethylthioinosine (6-ETI)
PyAOP
Glyphosate
Phosphinothricin
Pargylin
4-bromopargyline
Cyclic ADP-ribose (cADPR)
Inosine 3',5'-cyclic monophosphate (cIMP)
Cyclic AMP (cAMP)
Cyclic GMP (cGMP)
Cyclic CMP (cCMP)
Cyclic UMP (cUMP)
8-Bromo-N1-carbocyclic-ribosylinosine
N6-Butyl-2-phenyl-cAMP
6-Phenyl-2-chloronebularine
2,6-Diphenylnebularine
Computational and Theoretical Studies of 2 Phenylinosine and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
For 2-Phenylinosine, DFT calculations would provide a detailed understanding of its electronic properties. This includes predicting its geometric parameters, vibrational frequencies, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) uni-muenchen.deekb.egwikipedia.orglibretexts.orgrsc.org. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are particularly significant as they offer insights into a molecule's electronic stability, reactivity, and charge transfer characteristics researchgate.net. Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from these calculations, visually represent the electron density distribution, highlighting areas prone to electrophilic or nucleophilic attack, which is crucial for predicting molecular interactions researchgate.netnih.gov.
While specific published quantum chemical calculations for this compound were not identified in the literature search, studies on related organic molecules and nucleoside analogs have successfully correlated electronic properties derived from DFT with their observed activities and behaviors researchgate.netnih.govresearchgate.net.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the most favorable binding orientation of a ligand molecule to a target receptor, typically a protein, based on non-covalent interactions. It is a foundational element in structure-based drug design, aiming to identify potential binding sites and estimate the strength of ligand-receptor interactions.
The process typically involves preparing three-dimensional (3D) structures of both the target protein and the ligand. Sophisticated algorithms then explore various poses, considering factors such as steric complementarity, hydrogen bonding, and electrostatic interactions, to identify the optimal binding conformation researchgate.netnih.govprotocols.iovlabs.ac.in. Scoring functions are employed to quantify the binding affinity, providing a numerical estimate of the interaction strength. Widely used software for molecular docking includes AutoDock Vina, Glide, and MOE nih.govprotocols.iovlabs.ac.indergipark.org.tr. Tools like LigPlot+ and UCSF Chimera are instrumental in visualizing and analyzing the detailed interactions between the ligand and the protein vlabs.ac.inoup.com.
Molecular Dynamics Simulations of this compound Nucleoside Complexes
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems by calculating the time-dependent trajectories of atoms and molecules based on classical mechanics. These simulations are vital for understanding the stability of molecular complexes, conformational flexibility, and the dynamic nature of ligand-protein interactions over time.
MD simulations function by solving Newton's equations of motion for all atoms within a system over very small time increments, typically in the femtosecond range. This process relies on a force field, which describes the potential energy and forces between atoms researchgate.netnih.govwustl.eduacademie-sciences.frnih.gov. MD simulations can reveal crucial information about the conformational landscape of molecules, the stability of ligand-protein binding, and the influence of the surrounding environment, such as solvent effects nih.govnih.govfrontiersin.org. Popular MD simulation software packages include GROMACS, NAMD, and AMBER protocols.ioacademie-sciences.fr. MD simulations can serve as a crucial validation step for molecular docking results by assessing the stability of predicted binding poses over extended periods nih.govnih.govfrontiersin.org.
For this compound, MD simulations could be employed to investigate the stability of its complexes with biological targets, analyze any conformational changes upon binding, or study its dynamic behavior in aqueous solutions. While specific MD simulations involving this compound were not identified in the literature search, this technique has been widely applied to study the dynamics of nucleosides and other biomolecules nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org.
Theoretical Structure-Activity Relationship (SAR) Prediction Models
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its observed biological activity. Theoretical SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, leverage computational approaches to develop predictive models based on molecular descriptors.
The development of QSAR models typically involves calculating a range of molecular descriptors—including topological, electronic, steric, and physicochemical properties—for a series of compounds with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and various machine learning algorithms, are then employed to construct predictive models researchgate.netresearchgate.netnih.gov. Additionally, theoretical SAR often incorporates ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess pharmacokinetic properties and potential toxicological profiles of compounds researchgate.net.
The application of QSAR models to derivatives of this compound could be instrumental in identifying key structural features that enhance or diminish its biological potency and selectivity. This information would provide a rational basis for designing novel, more effective analogs. Although specific QSAR studies focused on this compound were not found, QSAR methodologies have been successfully applied to diverse classes of organic compounds, including indole (B1671886) derivatives and other potential therapeutic agents, to predict their biological activities researchgate.netresearchgate.netnih.gov.
Compound List:
this compound
Nucleosides
Purine (B94841) derivatives
Thymidine derivatives
2-Phenylindole derivatives
Quercitrin
Benzimidazole derivatives
Phenanthrene derivatives
Curcumin analogues
Analytical and Spectroscopic Characterization Techniques in 2 Phenylinosine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides information about the connectivity, environment, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ), their neighboring protons (through coupling constants, J), and their relative abundance (through integration). For 2-phenylinosine, ¹H NMR would be expected to show characteristic signals for the protons on the purine (B94841) ring, the ribose sugar, and the phenyl substituent.
¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon backbone of the molecule. The chemical shift of each carbon signal is sensitive to its electronic environment, allowing for the identification of different carbon types (e.g., aromatic, aliphatic, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unequivocally assigning all signals and confirming the proposed structure. COSY identifies proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which are crucial for piecing together the molecular framework.
While direct ¹H NMR data for unmodified this compound was not extensively detailed in the reviewed literature, studies on its derivatives have provided characteristic spectral information. For instance, the silylated derivative, 2',3',5'-Tri-O-(t-butyldimethylsilyl)-2-phenylinosine , was characterized by ¹H NMR in DMSO-d₆, showing a signal at δ = 12.61 ppm (br s, 1H, D₂O exchangeable) nih.gov. This highlights the utility of NMR in confirming the presence of exchangeable protons, likely from the N-H group of the purine ring.
Table 1: ¹H NMR Data for a this compound Derivative
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| D₂O exchangeable | 12.61 | br s | - | DMSO-d₆ | nih.gov |
Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to assess their purity. It operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).
Molecular Weight Determination: Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are commonly employed to generate intact molecular ions, typically protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species cornell.edusigmaaldrich.com. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the precise elemental composition and thus confirming the molecular formula of this compound rsc.orgalwsci.comalmacgroup.com.
Purity Assessment: MS is invaluable for purity analysis. By detecting ions corresponding to potential impurities, it can identify and quantify their presence. When coupled with chromatographic separation techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), MS becomes an even more potent tool for resolving complex mixtures and characterizing individual components, including trace impurities sigmaaldrich.comalwsci.comdiva-portal.orgnih.gov. Fragmentation patterns observed in MS/MS experiments can also provide detailed structural information about the molecule and its impurities lcms.cz.
While specific mass spectral data for this compound were not detailed in the provided snippets, the principles of MS are well-established for characterizing nucleoside analogs and assessing their purity.
Chromatographic Methods for Purification and Analysis (e.g., HPLC)
Chromatographic techniques are essential for separating, purifying, and quantifying chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely adopted method in chemical research and pharmaceutical analysis due to its high resolution, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC): HPLC is routinely used for both analytical quantification and preparative purification. The development of an HPLC method typically involves optimizing parameters such as the choice of stationary phase (e.g., reversed-phase C18 or C8 columns), mobile phase composition (often a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength (commonly in the UV-Vis range) diva-portal.orgjfda-online.comglobalresearchonline.net. For this compound, HPLC would be employed to separate it from reaction byproducts or degradation products, thereby enabling purity assessment and quantification. LC-MS coupling further enhances analytical capabilities by providing mass information for eluted components diva-portal.org.
Flash Chromatography: For purification purposes, flash chromatography, a form of column chromatography, is frequently utilized. This technique allows for the rapid separation of synthesized compounds, including derivatives of this compound, from reaction mixtures based on differences in polarity nih.govnih.gov.
Future Perspectives and Emerging Research Directions for 2 Phenylinosine
Development of Novel Synthetic Methodologies for Enhanced Accessibility
Future synthetic strategies are expected to focus on several key areas:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Stille coupling could be optimized for the direct introduction of the phenyl group onto a pre-formed inosine (B1671953) scaffold, potentially using a 2-halo-inosine derivative as a starting material. This would offer a modular approach to a variety of 2-aryl-inosine compounds.
Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. researchgate.net The use of enzymes like nucleoside phosphorylases in transglycosylation reactions could enable the direct coupling of a 2-phenyl-hypoxanthine base with a ribose donor, simplifying the process and ensuring high stereoselectivity. researchgate.net
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processing. Developing a flow-based synthesis for 2-Phenylinosine could significantly improve its production efficiency and accessibility for widespread research.
Exploration of Undiscovered Biochemical Roles and Interaction Partners
The biological functions of this compound are largely uncharted territory. While inosine itself is a product of adenosine (B11128) deamination and plays roles in RNA editing and signaling, the addition of the phenyl group likely directs the molecule toward a new set of biological targets. nih.govdundee.ac.uk Identifying these interaction partners is a crucial step in elucidating the compound's mechanism of action and therapeutic potential.
Future research will likely pursue several avenues for target identification:
Affinity-Based Proteomics: Immobilizing a this compound analog onto a solid support can be used to "fish" for binding proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can provide a direct map of the compound's interactome.
Thermal Shift Assays: The binding of a ligand to a protein often increases the protein's thermal stability. This principle can be used in high-throughput screening to identify proteins that are stabilized in the presence of this compound.
Phenotypic Screening and Target Deconvolution: Screening this compound against a wide array of cell-based assays can reveal its effects on cellular processes. If an interesting phenotype is observed, subsequent "deconvolution" studies can be performed to identify the specific molecular target responsible for that effect.
Given that many purine (B94841) derivatives interact with key enzyme families, it is plausible that this compound could target adenosine receptors, purine nucleoside phosphorylase, or various protein kinases. nih.govnih.gov Furthermore, understanding the compound's plasma protein binding is essential, as this parameter significantly influences its distribution, metabolism, and efficacy. nih.govwikipedia.org The unbound fraction of a drug is the portion that is pharmacologically active. wikipedia.org
Table 2: Potential Biochemical Interaction Partners for this compound
| Protein Family | Rationale for Investigation | Potential Functional Consequence |
|---|---|---|
| Adenosine Receptors (GPCRs) | The core inosine structure is similar to adenosine, a natural ligand for these receptors. nih.gov | Modulation of signaling pathways in inflammation, neurotransmission, and cardiovascular function. core.ac.uk |
| Protein Kinases | Many kinase inhibitors are based on a purine scaffold. | Inhibition of cell proliferation, modulation of signal transduction. |
| Purine Salvage Pathway Enzymes | Nucleoside analogs often interfere with enzymes like purine nucleoside phosphorylase (PNP). nih.gov | Disruption of nucleic acid metabolism, potential antimicrobial or anticancer effects. wikipedia.orgfrontiersin.org |
| Deaminases | Inosine is a substrate for adenosine deaminase; the phenyl group may alter this interaction or target other deaminases. nih.gov | Altered nucleoside metabolism and signaling. |
Advancements in Computational Design and Prediction of this compound Analogs
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. researchgate.net For this compound, these in silico approaches can guide the rational design of new analogs with improved properties, such as higher potency, greater selectivity, or better pharmacokinetic profiles, before committing to laborious chemical synthesis.
Emerging computational strategies will be pivotal:
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of this compound derivatives, QSAR models can be built to correlate specific structural features with biological activity. nih.govjchemlett.com These models can then predict the activity of virtual compounds, helping to prioritize the most promising candidates for synthesis.
Molecular Docking and Dynamics: Once a biological target for this compound is identified, molecular docking can predict the most likely binding pose of the compound within the target's active site. acs.orgacs.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of this interaction over time, providing deeper insights into the binding mechanism. nih.gov
Virtual Screening: Large chemical libraries can be computationally screened against a target protein structure to identify new molecules that are likely to bind. This approach could be used to find novel scaffolds that mimic the binding mode of this compound or to design analogs with different substituents on the phenyl ring or ribose sugar.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogs. This allows for the early deselection of compounds that are likely to have poor drug-like properties, saving time and resources.
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| QSAR | Identify key structural features required for biological activity. | Predictive model for the potency of new analogs. nih.gov |
| Molecular Docking | Predict the binding mode and affinity of analogs to a specific protein target. | Prioritization of compounds based on predicted binding energy and interactions. acs.org |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex and identify key interactions. | Understanding of the dynamic nature of the binding event. nih.gov |
| Homology Modeling | Generate a 3D structural model of a target protein if no experimental structure is available. | A structural basis for structure-based drug design. |
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a holistic approach to understanding the effects of a compound on a biological system by simultaneously measuring changes across multiple molecular layers. nih.gov Rather than focusing on a single target, multi-omics approaches—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive snapshot of the cellular response to this compound.
Future integration of systems biology in this compound research will be transformative:
Transcriptomics (RNA-seq): This technique can identify all the genes that are up- or down-regulated in cells following treatment with this compound. This can help to reveal the broader signaling pathways and cellular processes affected by the compound.
Proteomics: By measuring changes in the levels of thousands of proteins, proteomics can provide a functional readout of the cellular state and can help confirm that changes in gene expression lead to changes in protein abundance.
Metabolomics: This approach analyzes the global profile of small-molecule metabolites. Treatment with this compound may cause distinct changes in metabolic pathways, which can be used to understand its mechanism of action and identify potential biomarkers of its activity. ed.ac.ukresearchgate.net
By integrating these multi-omics datasets, researchers can construct comprehensive network models of how this compound perturbs cellular function. biorxiv.org This approach can lead to the discovery of unexpected mechanisms of action, the identification of biomarkers for patient stratification, and a more complete understanding of both on-target and off-target effects. nih.gov
Table 4: Systems Biology Approaches in this compound Research
| Omics Technology | Biological Molecules Measured | Key Questions Addressed |
|---|---|---|
| Transcriptomics | mRNA transcripts | Which genes and signaling pathways are transcriptionally altered by the compound? |
| Proteomics | Proteins | How do protein expression levels and post-translational modifications change upon treatment? |
| Metabolomics | Metabolites (e.g., amino acids, lipids, sugars) | Which metabolic pathways are perturbed by this compound? ed.ac.ukresearchgate.net |
Q & A
Q. What are the key considerations for synthesizing and characterizing 2-Phenylinosine with high purity?
Synthesis of this compound requires optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) to minimize byproducts. Characterization should include:
- Structural validation : NMR (¹H/¹³C) for proton/carbon assignments and X-ray crystallography for stereochemical confirmation.
- Purity assessment : HPLC with UV detection (λ = 260 nm for nucleoside analogs) and mass spectrometry (ESI-MS) for molecular weight verification.
Ensure reproducibility by documenting solvent batches, reaction times, and purification steps (e.g., column chromatography gradients) .
Q. How can researchers establish baseline biological activity profiles for this compound?
Begin with in vitro assays to assess:
- Enzyme inhibition : Test against adenosine deaminase (ADA) or nucleoside phosphorylases using spectrophotometric methods (e.g., coupled enzyme assays).
- Cellular uptake : Radiolabeled this compound (³H or ¹⁴C) in cell lines (e.g., HeLa or HEK293) with liquid scintillation counting.
Include positive/negative controls (e.g., known ADA inhibitors like Pentostatin) and validate results across ≥3 biological replicates .
Q. What analytical techniques are critical for resolving contradictory solubility data in polar vs. nonpolar solvents?
Contradictions often arise from inconsistent sample preparation (e.g., sonication time, temperature). Use:
- Dynamic Light Scattering (DLS) to detect aggregates in solution.
- Solubility curves generated via UV-Vis spectroscopy at varied pH and ionic strengths.
Report solvent purity (e.g., HPLC-grade) and equilibration times to ensure data comparability .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting reports on this compound’s pharmacokinetic (PK) properties?
Address PK discrepancies (e.g., bioavailability, half-life) via:
- Interspecies comparisons : Administer this compound to rodents vs. non-human primates, monitoring plasma levels via LC-MS/MS.
- Mechanistic studies : Evaluate metabolite formation (e.g., deamination by ADA) using liver microsomes or recombinant enzymes.
Apply compartmental PK modeling (e.g., NONMEM) to identify species-specific metabolic pathways .
Q. What strategies are effective for elucidating the structural basis of this compound’s interaction with RNA polymerases?
Combine:
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in RNA polymerase active sites.
- Site-directed mutagenesis : Test binding affinity (SPR or ITC) with polymerase mutants (e.g., residues in the catalytic pocket).
Validate findings with cryo-EM or X-ray co-crystallography to resolve atomic-level interactions .
Q. How should researchers approach contradictory cytotoxicity data in cancer vs. normal cell lines?
Analyze variables such as:
- Cell culture conditions : Oxygen tension, serum concentration, and passage number.
- Apoptosis markers : Caspase-3 activation (Western blot) and Annexin V/PI staining (flow cytometry).
Use transcriptomics (RNA-seq) to identify differential gene expression (e.g., pro-survival pathways) in responsive vs. resistant cells .
Q. What methodologies are recommended for studying this compound’s epigenetic effects in disease models?
Focus on:
- DNA/RNA methylation : Bisulfite sequencing or MeDIP-seq for methylome profiling.
- Chromatin remodeling : ChIP-seq for histone modification markers (e.g., H3K27ac).
Correlate epigenetic changes with phenotypic outcomes (e.g., tumor growth in xenografts) to establish causality .
Data Analysis and Reproducibility
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Quality control : Implement LC-MS for real-time monitoring of reaction intermediates.
- Statistical design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods).
Publish raw chromatograms and spectral data in supplementary materials to enhance reproducibility .
What frameworks are available for prioritizing research questions on this compound’s therapeutic potential?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:
Q. How should conflicting data on this compound’s stability under physiological conditions be addressed?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
